

OVA Peptide (323-339): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: OVA Peptide (323-339)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of **OVA Peptide (323-339)** as a Model Antigen in Immunological Research.

Introduction

Ovalbumin (OVA), the primary protein in avian egg white, serves as a classical model antigen in immunology due to its robust immunogenicity. Within this complex protein, the peptide fragment spanning amino acids 323-339, commonly referred to as OVA (323-339), has been identified as a critical immunodominant epitope for CD4+ T helper cells. This 17-amino acid peptide is specifically recognized by T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-A^d. This specificity makes it an invaluable tool, particularly in studies utilizing BALB/c mice, for dissecting the mechanisms of antigen presentation, T-cell activation, differentiation, and the induction of both humoral and cell-mediated immune responses. This guide provides a detailed overview of its core properties, quantitative data on its immunological activity, comprehensive experimental protocols, and a visualization of the key signaling pathways it triggers.

Core Properties and Characteristics

The OVA (323-339) peptide is a linear epitope with well-defined biochemical and immunological properties that make it a reliable and consistent tool for in vitro and in vivo studies.

Property	Description
Amino Acid Sequence	H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH (ISQAVHAAHAEINEAGR)[1][2]
Molecular Weight	Approximately 1773.91 g/mol [3]
MHC Restriction	Binds to the MHC Class II molecule I-A ^d [1][2][4][5][6]
T-Cell Specificity	Primarily stimulates CD4+ T helper cells. It is the cognate antigen for the widely used OT-II transgenic T-cell receptor.[1][7]
Immunological Role	Acts as both a T-cell and B-cell epitope, making it relevant for studying allergic reactions, T-cell activation, and tolerance induction.[2][3][8] It is responsible for a significant portion (25-35%) of the total T-cell response to the intact ovalbumin protein in BALB/c mice.[1][6]
Physical Form	Typically supplied as a lyophilized white powder, soluble in water.[1][3]
Storage	Should be stored at -20°C for long-term stability. [1][3]

Quantitative Immunological Data

The response of T-cells to OVA (323-339) can be quantified through various assays. The following tables summarize typical experimental conditions and expected outcomes based on published studies.

Table 1: In Vitro T-Cell Proliferation

Assay based on stimulation of splenocytes from OT-II transgenic mice.

Peptide Concentration	Duration (hours)	Proliferation Metric (% CFSE ^{low} cells)	Reference
1 µg/mL	72	Significant increase in proliferation	[9]
5 µg/mL	72 - 96	Higher percentage of CFSE ^{low} cells compared to control	[10]
10 µg/mL	72 - 96	Dose-dependent increase in proliferation	[10]
10 µg/mL	72	~62% of CD4 ⁺ T-cells in daughter generations	[11]

Table 2: In Vitro Cytokine Production

Cytokine levels measured in supernatants of OT-II splenocyte cultures stimulated with OVA (323-339).

Peptide Concentration	Duration (hours)	Cytokine	Concentration (pg/mL)	Reference
5 µg/mL	24	IL-2	Significantly higher than unstimulated control	[10]
5 µg/mL	24	IFN-γ	Significantly higher than unstimulated control	[10]
10 µg/mL	72	IFN-γ	Considerable production observed	[4]
10 µg/mL	72	IL-4	Below detection limit (<8 pg/mL)	[4]
1 µg/mL	72	IL-2	~96 pg/mL (in non-transferred BALB/c)	[12]
1 µg/mL	72	IFN-γ	~1595 pg/mL (in non-transferred BALB/c)	[12]

Table 3: MHC-II Binding Affinity

Peptide	MHC Allele	Binding Affinity (IC50)	Reference
Ovalbumin (323-339)	I-A ^d	14 µM	[13]
Ovalbumin (323-339)	RT1.B ^L (Lewis Rat)	Control (non-binder)	

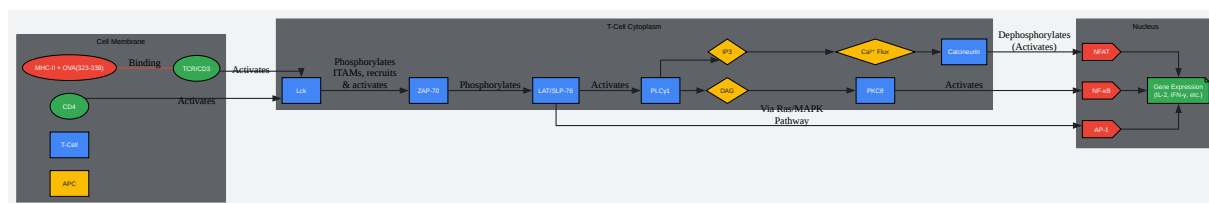
Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity peptide by 50%. Lower values indicate higher affinity.

Signaling Pathways and Visualizations

The activation of a CD4⁺ T-cell by an antigen-presenting cell (APC) displaying the OVA (323-339) peptide on an MHC class II molecule initiates a complex intracellular signaling cascade.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the OVA(323-339)-I-A^d complex, the T-cell receptor (TCR) and its co-receptor CD4 trigger a signaling cascade. This process begins with the activation of Src-family kinases, primarily Lck, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex. This phosphorylation event recruits and activates ZAP-70, a key tyrosine kinase. Activated ZAP-70 then phosphorylates adaptor proteins such as LAT and SLP-76, creating a scaffold for the assembly of a larger signalosome. This complex activates multiple downstream pathways, including the PLC γ 1 pathway, which leads to calcium mobilization and activation of Protein Kinase C (PKC). Ultimately, these signals converge on the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF- κ B, which drive gene expression for cytokines (e.g., IL-2), proliferation, and effector functions.



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Diagram 1: TCR Signaling Pathway upon OVA (323-339) Recognition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments involving OVA (323-339).

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to antigen stimulation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester).

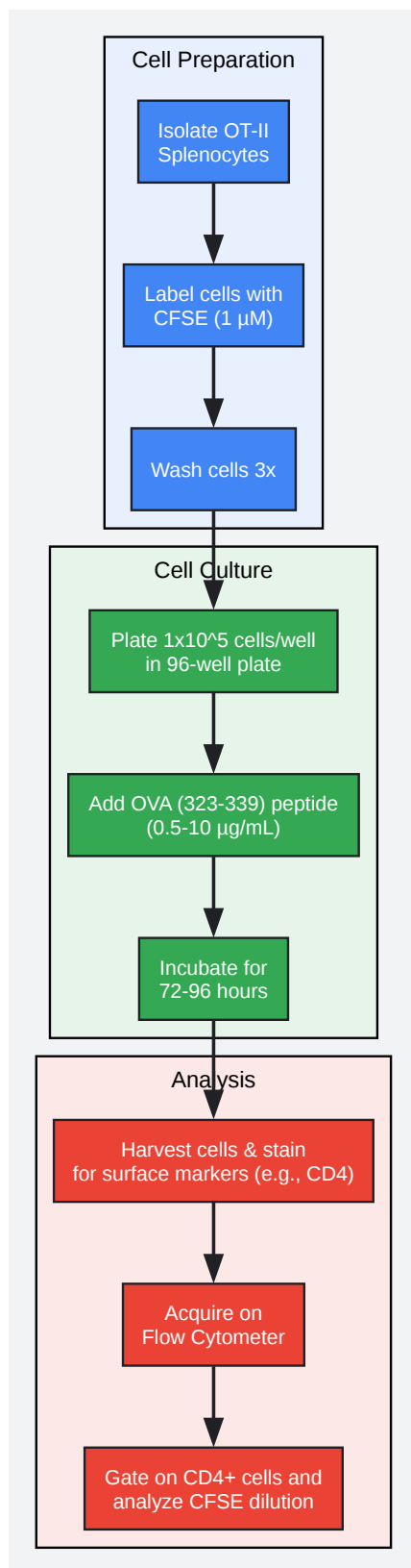
Materials:

- Single-cell suspension of splenocytes from an OT-II transgenic mouse.
- OVA (323-339) peptide solution (1 mg/mL stock in sterile PBS or DMSO).
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 50 μ M β -mercaptoethanol).
- CFSE dye (e.g., from Thermo Fisher Scientific).
- 96-well U-bottom culture plates.
- Flow cytometer.

Methodology:

- Cell Preparation: Prepare a single-cell suspension from the spleen of an OT-II mouse. Lyse red blood cells using ACK lysis buffer. Wash the cells twice with PBS.
- CFSE Labeling: Resuspend cells at $1-2 \times 10^7$ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 μ M. Incubate for 3 minutes at room temperature.[2]
- Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate for 5 minutes on ice.

- **Washing:** Wash the cells three times with complete RPMI medium to remove excess CFSE.
- **Cell Plating:** Resuspend the CFSE-labeled splenocytes to a final concentration of 1×10^6 cells/mL in complete RPMI medium. Plate 100 μ L of the cell suspension (1×10^5 cells) into each well of a 96-well U-bottom plate.[\[10\]](#)
- **Antigen Stimulation:** Prepare serial dilutions of the OVA (323-339) peptide in complete RPMI medium. Add 100 μ L of the peptide solution to the wells to achieve final concentrations ranging from 0.5 to 10 μ g/mL.[\[2\]](#)[\[10\]](#) Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).
- **Incubation:** Culture the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
- **Flow Cytometry Analysis:** Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4). Analyze the cells using a flow cytometer, gating on the CD4+ T-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity, with each peak representing a cell division.



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